![molecular formula C11H14F3N3 B2804311 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine CAS No. 565453-20-5](/img/structure/B2804311.png)
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine
Overview
Description
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine is a chemical compound with the molecular formula C11H14F3N3 and a molecular weight of 245.25 g/mol . This compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring with an amine group at the fourth position. The presence of the trifluoromethyl group imparts unique chemical properties, making it a subject of interest in various scientific fields.
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its precise mode of action. Based on its chemical structure, it’s plausible that it could interact with various enzymes or receptors, potentially altering their function and leading to downstream effects .
Result of Action
The molecular and cellular effects of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine’s action are currently unknown
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. These might include the pH of the local environment, the presence of other interacting molecules, and the specific cell types involved . .
Biochemical Analysis
Biochemical Properties
The compound may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been identified in the literature .
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action for 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine is not well-defined. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied .
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been reported in the literature .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been extensively studied .
Preparation Methods
The synthesis of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the reaction of 5-(trifluoromethyl)pyridine with piperidine under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like methanol or acetonitrile and may require catalysts or reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.
Chemical Reactions Analysis
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine can be compared with other similar compounds, such as:
4-Amino-2-(trifluoromethyl)pyridine: This compound also contains a trifluoromethyl group attached to a pyridine ring but lacks the piperidine moiety.
5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine: This compound features a trifluoromethyl group and a pyridine ring, similar to this compound, but with different substituents and structural features.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)8-1-2-10(16-7-8)17-5-3-9(15)4-6-17/h1-2,7,9H,3-6,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVHQAOEZPKBPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine](/img/structure/B2804228.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2804232.png)
![2,6-difluoro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide](/img/structure/B2804233.png)
![(E)-9-methyl-2-(methylamino)-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2804234.png)
![Potassium;trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide](/img/structure/B2804236.png)
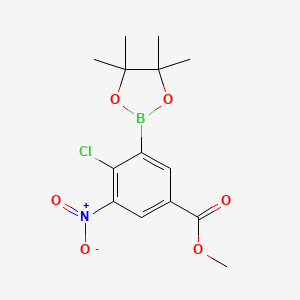
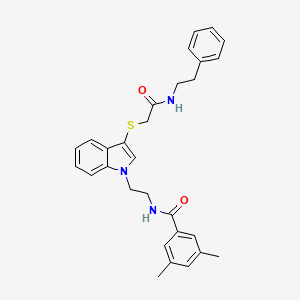
![Tert-butyl N-{[4-(methanesulfonyloxy)phenyl]methyl}carbamate](/img/structure/B2804240.png)
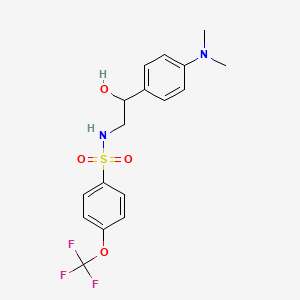
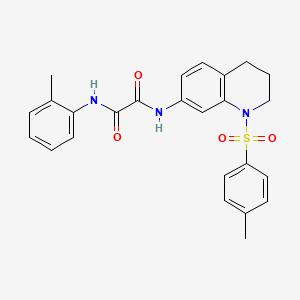
![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2804245.png)
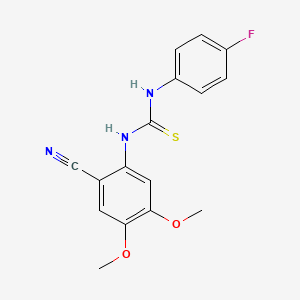
![3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2804250.png)

